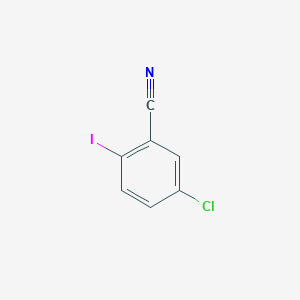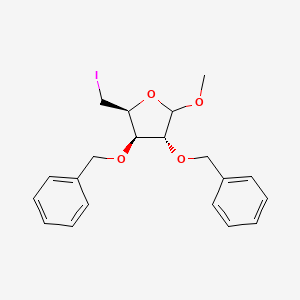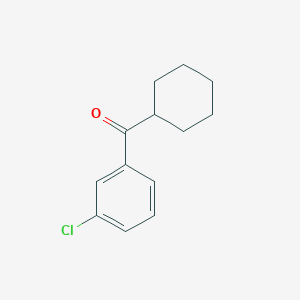
3-Chlorophenyl cyclohexyl ketone
Vue d'ensemble
Description
3-Chlorophenyl cyclohexyl ketone (3-CPCK) is a synthetic chemical compound that has been used in various scientific research applications. It is a useful reagent in organic synthesis and has potential applications in medical and pharmaceutical research. 3-CPCK has been used in a variety of experiments, ranging from the study of biochemical and physiological effects to the development of new drugs and treatments.
Applications De Recherche Scientifique
Acetalization of Ketones
Ketones, including cyclohexanone and acetophenone, can undergo acetalization, a chemical reaction where a ketone reacts with an alcohol under mild conditions. This process has been studied using various catalysts, including clays and zeolites. Such reactions are significant in the production of fine chemicals and have environmental benefits due to their mild reaction conditions and the use of environmentally friendly catalysts (Thomas & Sugunan, 2006).
Photochemical C-H Chlorination
Arylketones, including acetophenone and benzophenone, have been used as catalysts in the photochemical chlorination of C(sp3)-H groups. This method provides a controlled approach to functionalizing unactivated C-H groups, which is a significant step in organic synthesis (Han et al., 2017).
Friedel-Crafts Acylation
The Friedel–Crafts acylation reaction, a key method in organic synthesis, has been used to prepare various ketones, including those with chlorophenyl groups. This method involves the reaction of acetic acids with certain catalysts, and recent improvements have yielded higher efficiencies and purer products (Mahdi et al., 2011).
Synthesis of Dimethyl Acetals of Ketones
Research on the synthesis of dimethyl acetals from ketones such as cyclohexanone has shown the importance of catalyst properties like acid amount and adsorption properties. This research contributes to understanding how different catalysts can influence chemical reactions, which is crucial in industrial applications (Thomas, Prathapan, & Sugunan, 2005).
Cyclopropenium Ion Catalysis
The cyclopropenium ion has been found to be an efficient organocatalyst for the Beckmann rearrangement of ketoximes, leading to the formation of amides/lactams. This discovery opens new avenues in aromatic cation-based catalysis (Srivastava et al., 2010).
Ketamine Synthesis
While ketamine is known for its medical applications, the research into its synthesis from ketones like cyclohexanone is significant in both chemistry and pharmacology. New methods have been developed to synthesize ketamine more efficiently and safely (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Volatile Compound Biosynthesis
Studies on the biosynthesis of aroma volatiles like 2‐Methyltetrahydrothiophen‐3‐one in bacteria highlight the role of ketones in flavor chemistry and food science. These studies contribute to understanding how microorganisms produce compounds significant in food aroma (Nawrath et al., 2010).
Propriétés
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGEGZHQMRFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469255 | |
| Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211985-77-2 | |
| Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



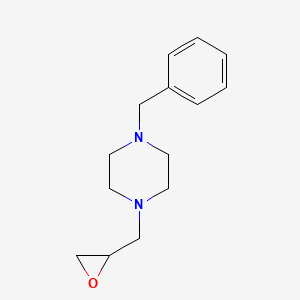
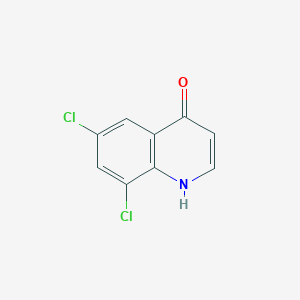
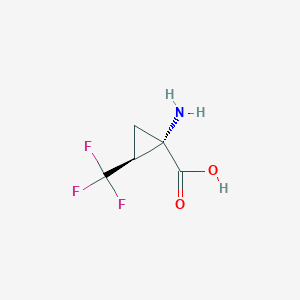
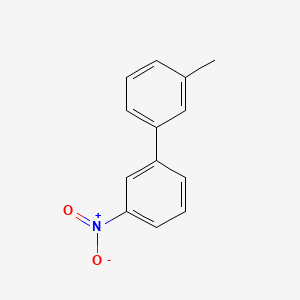
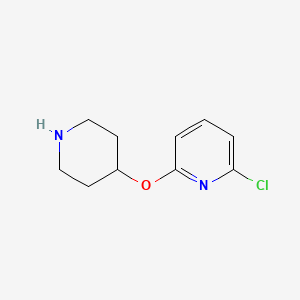



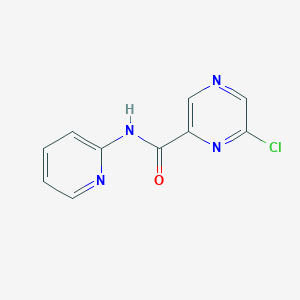
![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)
